Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound containing a six-membered heterocyclic ring with two nitrogen atoms and one oxygen atom. It is a valuable intermediate in the synthesis of various biologically active molecules, including pyrimidine derivatives with diverse pharmacological properties.
Several research articles describe the synthesis of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate using different methodologies. One common approach involves the condensation of ethyl acetoacetate with formamide in the presence of an appropriate catalyst, such as ammonium chloride. [PubChem, Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, ]
The synthesized compound can be characterized using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to confirm its structure and purity.
While the specific biological activity of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate itself remains largely unexplored, its role as a versatile building block in the synthesis of various pyrimidine derivatives with potential therapeutic applications holds significant promise.
Studies have shown that pyrimidine derivatives can exhibit a broad range of biological activities, including:
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is an organic compound characterized by its six-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its chemical formula is with a molecular weight of 170.17 g/mol (CAS No: 33458-27-4) . The structure features an ethyl ester group at the fifth carbon position and a keto group at the second carbon position, contributing to its reactivity and potential for hydrogen bonding with other molecules .
While specific biological activities of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have not been extensively studied, it serves as a versatile intermediate in synthesizing various pyrimidine derivatives. Pyrimidine derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and antiviral activities . The potential therapeutic applications of these derivatives highlight the importance of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in medicinal chemistry.
Several methods exist for synthesizing Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:
These methods can vary in yield and purity depending on reaction conditions and reagents used .
Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in developing pharmaceuticals and biologically active compounds due to its potential to form various pyrimidine derivatives. These derivatives are explored for their therapeutic properties across multiple fields of medicine .
Several compounds share structural similarities with Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Here are a few notable examples:
| Compound Name | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 260.29 g/mol | Contains a phenyl group at position 4 | |
| Ethyl 6-Methyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 305.29 g/mol | Incorporates a nitrophenyl substituent | |
| Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 294.30 g/mol | Features a hydroxyphenyl group |
These compounds exhibit variations in substituents that may influence their biological activity and chemical properties . The unique features of Ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lie in its specific structural arrangement and potential as a precursor for synthesizing diverse pharmacologically active compounds.
The Biginelli reaction represents the most widely employed method for synthesizing ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives [1]. This acid-catalyzed three-component reaction involves the condensation of an aldehyde, beta-ketoester, and urea to produce tetrahydropyrimidones with significant pharmaceutical potential [1]. The reaction was first reported in 1893 and has gained increased interest due to the final products' close structural relationship to clinically important dihydropyrimidines [1].
The mechanism for this reaction is believed to initially involve condensation between the aldehyde and urea, producing an iminium intermediate that serves as the electrophile for nucleophilic addition of the ketoester enol [1]. The ketone carbonyl that is formed subsequently undergoes condensation with the amino group of urea, yielding the cyclized final product [1]. Research has demonstrated that ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be synthesized through condensation of ethyl acetoacetate with formamide in the presence of appropriate catalysts such as ammonium chloride .
Optimization studies have revealed significant variations in yield depending on reaction conditions. Traditional Biginelli conditions using hydrochloric acid and aluminum chloride as catalysts typically provide yields of 65% after 4 hours at 80°C [3]. However, catalyst loading optimization demonstrates that 20 mole percent of catalyst loading achieves optimal conversion rates of 89% within 3 hours [3]. Further increases in catalyst concentration to 30 mole percent show diminished returns with yields decreasing to 83% [3].
| Entry | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | - | 80 | 12 | - |
| 2 | DABCO | 10 mol% | 80 | 6 | 62 |
| 3 | DABCO | 20 mol% | 80 | 3 | 89 |
| 4 | DABCO | 30 mol% | 80 | 3 | 83 |
| 5 | p-Toluenesulfonic acid | 0.5 eq | 80 | 4 | 78 |
Acid-catalyzed cyclocondensation represents a fundamental approach for tetrahydropyrimidine synthesis, where various Brønsted and Lewis acid catalysts facilitate the formation of the heterocyclic ring system [4]. Para-toluenesulfonic acid has emerged as an effective catalyst for the two-step synthesis of tetrahydropyrimidine carboxamide derivatives through Biginelli reaction conditions [5]. The use of para-toluenesulfonic acid in ethanol solvent demonstrates efficient catalytic activity for one-pot synthesis under conventional heating conditions [5].
Lanthanum trichloride heptahydrate has proven particularly effective as a reusable catalyst for tetrahydropyrimidine synthesis [6]. Under optimized conditions employing 20 mole percent lanthanum trichloride heptahydrate at 110°C for 18 hours, yields can reach up to 95% [6]. The catalyst demonstrates excellent reusability characteristics, maintaining activity through multiple reaction cycles without significant loss of effectiveness [6].
Aluminum chloride combined with concentrated hydrochloric acid provides another established acid-catalyzed approach [7]. This catalyst system facilitates cyclocondensation between appropriate aldehydes, acetoacetate, and urea through reflux conditions in methanol for 4 hours [7]. The reaction mechanism involves initial formation of an intermediate through aldol-type condensation, followed by nucleophilic attack and subsequent cyclization to form the tetrahydropyrimidine ring [7].
Microwave irradiation has attracted significant attention in organic synthesis due to reduction in reaction times, improved yields, and cleaner reactions compared to conventional heating procedures [8]. Microwave-assisted synthesis of tetrahydropyrimidine derivatives offers several advantages including short reaction times, good yields, simple procedures, mild conditions, and easy workup [8]. Under microwave irradiation at 300 watts and 120°C, tetrahydropyrimidine synthesis can be completed within 20 minutes compared to several hours required for conventional heating [8].
The acceleration observed under microwave conditions is attributed to enhanced molecular motion and more efficient energy transfer to the reaction mixture [9]. Studies demonstrate that microwave-assisted synthesis at 120°C provides 90% yields within 20 minutes, representing a significant improvement over conventional methods requiring 240 minutes for 65% yield [9]. Temperature optimization reveals that 45°C under ultrasonic conditions provides better yields in shorter reaction times compared to heating at 100°C or 120°C [10].
Research on microwave-assisted synthesis shows that reaction completion occurs within 20-35 minutes with yields ranging from 80-95% [11]. The efficiency of microwave heating stems from direct heating of polar molecules in the reaction mixture, leading to rapid temperature increases and accelerated reaction kinetics [11]. Optimization studies indicate that microwave power settings of 300 watts provide optimal conditions for tetrahydropyrimidine formation while avoiding decomposition of reactants [11].
Mechanochemical synthesis represents an emerging green chemistry approach that eliminates the need for organic solvents while providing excellent yields and reaction rates [12]. Ball-milling techniques using gold catalysts have demonstrated efficient synthesis of tetrahydropyrimidine derivatives under solvent-free conditions [13]. Sodium tetrachloroaurate dihydrate serves as an effective catalyst for mechanochemical synthesis, achieving 95% yields within 5 minutes of ball-milling at 400 revolutions per minute [13].
The mechanochemical approach using grinding beakers equipped with milling balls provides intimate contact between reactants, facilitating efficient chemical transformation [13]. Research demonstrates that diethyl but-2-ynedioate, aniline, formaldehyde, and sodium tetrachloroaurate dihydrate can be successfully combined through ball-milling to produce tetrahydropyrimidine derivatives [13]. The process involves dissolving the residue in ethyl acetate followed by aqueous extraction to obtain purified products [13].
Zirconium dioxide/lanthanum oxide composite catalysts have proven effective for solvent-free synthesis of tetrahydropyrimidine derivatives [14]. Under ambient temperature conditions, this catalyst system achieves 88% yields within 1 hour using mechanochemical activation [14]. The eco-friendly nature of this approach eliminates volatile organic compound emissions while maintaining high atom economy and reduced environmental impact [14].
Copper chloride dihydrate represents another effective catalyst for mechanochemical synthesis under solvent-free conditions [15]. This approach demonstrates 85% yields within 2 hours at room temperature, providing a sustainable alternative to conventional solution-phase synthesis [15]. The mechanochemical method offers advantages including catalyst reusability, simple product isolation, and elimination of harmful organic solvents [15].
Biocatalytic approaches utilizing biodegradable, non-toxic catalysts represent a significant advancement in sustainable tetrahydropyrimidine synthesis [10]. Agar powder has emerged as an effective biocatalyst for ultrasound-assisted synthesis under solvent-free conditions [10]. This natural polymer catalyst provides advantages including high yields, simple operation, mild reaction conditions, and complete biodegradability [10].
Deep eutectic solvents have gained recognition as capable catalysts and reaction media for tetrahydropyrimidine synthesis [16]. Ethyl triphenylphosphonium bromide combined with tetrahydrofuran-2,3,4,5-tetracarboxylic acid in a 7:3 molar ratio forms an effective deep eutectic solvent system [16]. This novel solvent achieves short reaction times, high yields, and easy recycling while serving as both catalyst and reaction medium [16].
Ionic liquid-mediated synthesis provides another sustainable approach using simple ammonium ionic liquids as efficient, green, environmentally friendly catalysts [17]. Triethylammonium hydrogen sulfate demonstrates excellent catalytic activity for Biginelli condensation reactions, eliminating the need for harmful volatile organic solvents [17]. These ionic liquids are air and water stable, easy to prepare, and cost-effective while showing excellent reusability with only slight loss of activity over multiple cycles [17].
Task-specific ionic liquids based on imidazolium cations have been designed for solvent-free synthesis of tetrahydropyrimidine derivatives [18]. These catalysts feature ethyleneoxy bridges that participate in dissolving organic compounds and strong base counterions that facilitate the condensation reaction [18]. The ionic liquid system provides simple procedures, high conversion rates, catalyst reusability, easy purification, and shorter reaction times compared to conventional methods [18].
| Method | Catalyst | Temperature (°C) | Time (min) | Yield (%) | E-factor | Atom Economy (%) |
|---|---|---|---|---|---|---|
| Biginelli (Classical) | HCl/AlCl₃ | 80 | 240 | 65 | 15.2 | 78 |
| Microwave-Assisted | PTSA | 120 | 20 | 90 | 3.4 | 85 |
| Mechanochemical | NaAuCl₄·2H₂O | RT | 5 | 95 | 1.8 | 92 |
| Ionic Liquid | [Et₃NH][HSO₄] | RT | 30 | 92 | 2.1 | 88 |
| Deep Eutectic Solvent | ETPP-Br/THF-TCA-DES | RT | 45 | 98 | 1.5 | 94 |
| Ultrasound-Assisted | Yb(OTf)₃ | 45 | 30 | 87 | 2.8 | 86 |
Post-synthetic modification of tetrahydropyrimidine scaffolds enables access to diverse derivatives through selective functional group transformations [19]. Carbon-hydrogen bond functionalization adjacent to amino groups represents a particularly valuable approach for late-stage modification of tetrahydropyrimidine structures [19]. A novel two-step method has been developed for functionalizing carbon-hydrogen bonds in tetrahydropyridopyrimidines under mild conditions with excellent tolerance of various functional groups [19].
Nucleoside synthesis demonstrates sophisticated post-modification strategies where tetrahydropyrimidine derivatives serve as key intermediates [20]. The synthesis of oligodeoxynucleotides containing diaminoimidazopyridopyrimidine nucleoside units requires careful protection group strategies due to instability under acidic conditions [20]. Para-bromobenzoyl protection of amino groups provides optimal stability during solid-phase synthesis, allowing conversion of chloro groups to amino groups under ammonia treatment at 55°C [20].
Functional group interconversion of ester moieties in tetrahydropyrimidine-5-carboxylates can be achieved through hydrazinolysis to form carboxamide derivatives [5]. This transformation employs hydrazine hydrate in ethanol under reflux conditions for 8 hours, achieving 76% yields [5]. The resulting carboxamide derivatives demonstrate enhanced biological activity compared to their ester precursors [5].
N-alkylation reactions provide another route for functional group modification, where tetrahydropyrimidine-2-ones react with aniline derivatives under heating conditions [15]. This transformation typically employs toluene as solvent at 110°C for 5 hours, yielding 88% of N-phenyl substituted products [15]. The reaction proceeds through nucleophilic substitution mechanism with elimination of water [15].
Ring expansion represents a sophisticated post-synthetic strategy for converting six-membered tetrahydropyrimidine rings to seven-membered diazepinone systems [21]. Nucleophile-mediated ring expansion of 5-acyl-substituted 4-mesyloxymethyl-1,2,3,4-tetrahydropyrimidin-2-ones provides access to alkyl 2-oxo-2,3,6,7-tetrahydro-1H-1,3-diazepine-5-carboxylates [21]. This six-step approach involves nucleophilic substitution of tosyl groups with sodium enolates, followed by dehydration and mesylation to prepare substrates for ring expansion [21].
The ring expansion mechanism has been elucidated through density functional theory calculations at B3LYP/6-31+G(d,p) level combined with nuclear magnetic resonance monitoring experiments [21]. The process proceeds through formation of bicyclic cyclopropane intermediates followed by cleavage of the bridging bond [22]. Diastereoselectivity of the ring expansion depends on the nucleophile employed, with selectivity changing from cis to trans depending on reaction conditions [22].
Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a key substrate for ring expansion to give methoxy- and cyano-derivatives of seven-membered diazepinones [23]. These products undergo acid-catalyzed ring contraction to form methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate, demonstrating the reversible nature of ring size modifications [23].
A general approach to 6-tosyl-2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones has been developed based on nucleophile-mediated ring expansion of 4-mesyloxymethyl or 4-tosyloxymethyl-5-tosyl-1,2,3,4-tetrahydropyrimidin-2-ones [24]. The reaction employs various nucleophiles including methoxide, cyanide, and thiolate anions to achieve ring expansion with yields ranging from 78-85% [24]. Conformational analysis using X-ray diffraction and nuclear magnetic resonance spectroscopy reveals preferred boat conformations for the seven-membered ring products [21].
| Starting Material | Nucleophile | Product | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|---|---|
| 4-Mesyloxymethyl-THPM | MeONa | 7-Membered diazepinone | Ring Expansion | 85 | MeOH, reflux, 6h |
| 4-Chloromethyl-THPM | MeONa/KCN | 7-Membered diazepinone | Ring Expansion | 78 | DMF, 80°C, 4h |
| 5-Acyl-4-mesyloxymethyl-THPM | Phenylthiolate | 7-Membered diazepinone | Ring Expansion | 82 | THF, RT, 12h |
| THPM-5-carboxylate | NH₂NH₂ | Carboxamide derivative | Functional Group Conversion | 76 | EtOH, reflux, 8h |
| THPM-2-one | PhNH₂ | N-Phenyl derivative | N-Alkylation | 88 | Toluene, 110°C, 5h |
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H Nuclear Magnetic Resonance spectroscopy of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides comprehensive structural information through characteristic chemical shift patterns and coupling constants [1] [2]. The spectroscopic analysis reveals consistent chemical shift assignments across various substituted derivatives.
The nitrogen-hydrogen protons of the pyrimidine ring appear as distinctive singlets in the downfield region. For ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, these signals manifest at δ 8.62 ppm and δ 6.1 ppm [1]. The chemical shift positions demonstrate sensitivity to electronic effects from aromatic substituents, with electron-withdrawing groups causing downfield shifts. In the 4-nitrophenyl derivative, the nitrogen-hydrogen signals appear at δ 7.94 ppm and δ 5.91 ppm [1], indicating the deshielding influence of the nitro group.
The chiral carbon proton at position 4 of the pyrimidine ring consistently appears as a singlet between δ 5.31-5.86 ppm across different derivatives [1] [2]. This chemical shift region reflects the electron-withdrawing influence of the adjacent nitrogen atoms and the carbonyl group. The ethyl 4-(2-chlorophenyl) derivative shows this proton at δ 5.86 ppm, representing the most downfield position observed in the series [1].
Aromatic proton signals exhibit characteristic multiplicities and chemical shifts dependent on substitution patterns. The phenyl derivative displays aromatic protons as a multiplet at δ 7.24-7.31 ppm integrating for 5 protons [1]. Chlorophenyl substituted derivatives show distinct doublet patterns reflecting para-disubstitution, while nitrophenyl derivatives exhibit well-separated doublets at δ 8.18 ppm and δ 7.5 ppm due to the strong electron-withdrawing effect of the nitro group [1].
The ethyl ester functionality provides two characteristic signal sets. The ethoxycarbonyl methylene protons appear as quartets between δ 3.97-4.07 ppm, while the terminal methyl group manifests as triplets between δ 1.02-1.17 ppm [1] [2]. The coupling constant for the ethyl group typically measures approximately 7 Hz, confirming the expected vicinal coupling pattern.
The methyl substituent at position 6 of the pyrimidine ring generates singlets between δ 2.3-2.41 ppm [1]. This chemical shift position remains relatively consistent across different aromatic substituents, indicating minimal through-space or through-bond effects from the 4-position aromatic ring.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed carbon framework characterization for ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives [1] [2]. The carbon-13 spectra reveal distinctive chemical shift patterns that correlate with electronic and structural features.
The carbonyl carbon signals appear in characteristic downfield regions. The ester carbonyl carbons resonate between δ 165.15-165.74 ppm, while the pyrimidine carbonyl carbons appear between δ 150.34-153.99 ppm [1]. The relative chemical shift positions reflect the different electronic environments, with the ester carbonyl experiencing greater deshielding due to the electronegative oxygen atom directly attached to carbon.
The chiral carbon at position 4 demonstrates chemical shifts between δ 52.06-55.59 ppm [1]. This range reflects the electronic influence of different aromatic substituents. The 2-chlorophenyl derivative shows the most upfield position at δ 52.06 ppm, possibly due to steric effects influencing the local magnetic environment.
Ethyl ester carbon signals provide consistent patterns across derivatives. The ethoxycarbonyl methylene carbons appear between δ 59.93-60.43 ppm, while the terminal methyl carbons resonate between δ 13.97-14.18 ppm [1]. These chemical shifts remain relatively invariant across different aromatic substituents, confirming the insulation of the ester functionality from electronic effects at the 4-position.
The aromatic carbon signals span the range δ 124.1-150.34 ppm depending on substitution patterns [1]. Electron-withdrawing groups such as nitro cause significant downfield shifts, while electron-donating substituents produce upfield shifts relative to the unsubstituted phenyl derivative.
The methyl carbon at position 6 consistently appears between δ 18.23-18.94 ppm [1], showing minimal variation across different derivatives and confirming its electronic isolation from 4-position substituent effects.
| Structural Feature | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| NH protons | δ 5.91-9.08 | Singlet | 2H |
| Aromatic protons | δ 6.79-8.18 | Multiplet/Doublet | 3-5H |
| CH at position 4 | δ 5.31-5.86 | Singlet | 1H |
| OCH₂ (ethyl) | δ 3.97-4.07 | Quartet | 2H |
| CH₃ at position 6 | δ 2.3-2.41 | Singlet | 3H |
| OCH₂CH₃ | δ 1.02-1.17 | Triplet | 3H |
Fourier Transform Infrared Spectroscopy
Fourier Transform Infrared spectroscopy serves as a fundamental characterization technique for ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, providing distinctive vibrational fingerprints for structural identification [1] [3] [4]. The infrared spectra exhibit characteristic absorption bands that enable unambiguous identification of functional groups and electronic effects.
The nitrogen-hydrogen stretching vibrations manifest as dual absorption bands in the region 3110-3250 cm⁻¹ [1]. The ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate displays nitrogen-hydrogen stretches at 3247.90 cm⁻¹ and 3116.75 cm⁻¹ [1]. These frequencies reflect the different electronic environments of the two nitrogen-hydrogen bonds within the pyrimidine ring system. The higher frequency band corresponds to the nitrogen-hydrogen bond adjacent to the carbonyl group, experiencing reduced hydrogen bonding interactions.
Carbon-hydrogen stretching vibrations appear consistently around 2977-2979 cm⁻¹ across different derivatives [1]. The ethyl 6-methyl-2-oxo-4-(p-tolyl) derivative shows this absorption at 2979.82 cm⁻¹ [1], indicating minimal influence from aromatic substituents on aliphatic carbon-hydrogen bond strengths.
The carbonyl stretching regions provide the most diagnostic information for structural characterization. Two distinct carbonyl environments generate separate absorption bands. The ester carbonyl stretching occurs between 1701-1724 cm⁻¹, while the pyrimidine carbonyl stretching appears between 1643-1650 cm⁻¹ [1]. The frequency separation reflects the different electronic environments, with the ester carbonyl experiencing higher stretching frequencies due to reduced conjugation compared to the pyrimidine carbonyl.
Substituted derivatives demonstrate characteristic frequency shifts. The ethyl 6-methyl-4-(4-nitrophenyl) derivative exhibits ester carbonyl stretching at 1720.39 cm⁻¹ and pyrimidine carbonyl stretching at 1643.24 cm⁻¹ [1]. The nitro group introduces additional characteristic absorptions at 1519.80 cm⁻¹ and 1348.15 cm⁻¹, corresponding to asymmetric and symmetric nitro stretching vibrations.
Carbon-carbon and carbon-nitrogen stretching vibrations generate complex absorption patterns in the fingerprint region below 1500 cm⁻¹ [1]. The ethyl 4-(4-chlorophenyl) derivative shows characteristic absorptions at 1419.51 cm⁻¹, 1226.64 cm⁻¹, and 1091.63 cm⁻¹ [1], providing unique spectroscopic fingerprints for identification purposes.
Raman Spectroscopy
Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrations and carbon-carbon stretching modes [4]. The technique proves particularly valuable for studying aromatic ring vibrations and skeletal deformation modes that may be weak or absent in infrared spectra.
The carbon-carbon stretching vibrations of aromatic substituents exhibit enhanced intensity in Raman spectra compared to infrared measurements [4]. These vibrations typically appear between 1400-1600 cm⁻¹ and provide information about electronic conjugation between the aromatic ring and the pyrimidine system.
Ring breathing modes of the pyrimidine core generate characteristic Raman bands that are sensitive to substitution patterns and conformational changes [4]. These vibrations serve as diagnostic markers for distinguishing between different isomers and conformational states.
| Functional Group | IR Frequency Range (cm⁻¹) | Characteristic Features |
|---|---|---|
| NH stretch | 3110-3250 | Dual bands, hydrogen bonding sensitive |
| CH stretch | 2977-2979 | Consistent across derivatives |
| Ester C=O stretch | 1701-1724 | Higher frequency, less conjugated |
| Pyrimidine C=O stretch | 1643-1650 | Lower frequency, conjugated |
| Aromatic C=C stretch | 1400-1600 | Substitution pattern dependent |
| Fingerprint region | 700-1500 | Unique patterns for identification |
Electron Impact Mass Spectrometry
Mass spectrometric analysis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [5] [6]. The fragmentation behavior demonstrates predictable bond cleavage patterns influenced by molecular stability and electronic factors.
The molecular ion peaks appear with variable intensities depending on aromatic substitution. The ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate displays a molecular ion at m/z 305, corresponding to the expected molecular formula C₁₄H₁₅N₃O₅ [5]. The stability of molecular ions correlates with the electron-withdrawing or electron-donating properties of aromatic substituents.
Primary fragmentation pathways involve loss of ethyl ester functionality through α-cleavage adjacent to the carbonyl group [5]. This fragmentation generates base peaks corresponding to loss of 45 mass units (ethoxycarbonyl radical) or 46 mass units (ethoxycarbonyl cation), depending on charge retention mechanisms.
The aromatic ring fragmentation produces characteristic tropylium ion analogs when benzylic positions are available [5]. Para-substituted derivatives generate substituted tropylium ions that serve as diagnostic fragments for identifying substitution patterns.
Pyrimidine ring fragmentation follows predictable patterns involving sequential loss of nitrogen-containing fragments [5]. The loss of 42 mass units corresponding to acetonitrile elimination represents a common fragmentation pathway for 6-methyl substituted derivatives.
McLafferty rearrangement processes occur in derivatives containing appropriate hydrogen atoms, leading to characteristic rearrangement products that provide structural information about ester positioning and pyrimidine ring substitution [5].
Single Crystal Structure Determination
X-ray crystallographic analysis of ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives provides definitive structural information regarding molecular conformation, crystal packing arrangements, and intermolecular interactions [7] [8] [9]. The crystallographic studies reveal consistent structural features across different aromatic substituents while highlighting the influence of functional group modifications on crystal architecture.
The unit cell parameters demonstrate systematic variations depending on aromatic substituent bulk and electronic properties [8] [10]. The ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 12.5184(11) Å, b = 7.3412(5) Å, c = 17.0426(15) Å, and β = 115.086(6)° [8]. The crystal density measures 1.588 Mg m⁻³, reflecting efficient molecular packing facilitated by intermolecular hydrogen bonding networks.
The triclinic polymorph of ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits different packing arrangements in space group P-1 with unit cell parameters a = 7.467 Å, b = 8.8307 Å, c = 10.5426 Å, α = 106.833°, β = 108.557°, γ = 99.42° [10]. This polymorphism demonstrates the influence of aromatic substituent geometry on preferred crystal packing motifs.
Molecular Conformation Analysis
The dihydropyrimidine ring conformation consistently adopts non-planar arrangements across different derivatives [7] [8] [9] [11]. The ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate displays a screw-boat conformation with puckering parameters q₂ = 0.257(1) Å and φ = 211.7(2)° [9]. The lowest displacement asymmetry parameter ΔS(N1) measures 14.4(1)°, with atom O1 deviating by -0.116(1) Å from the least squares plane of the ring.
The flattened boat conformation represents an alternative arrangement observed in the ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl) derivative [11]. This conformation results from steric interactions between bulky substituents and represents an energetically accessible alternative to the screw-boat arrangement.
Aromatic Ring Orientation
The dihedral angles between aromatic substituents and the pyrimidine ring provide insights into conjugation effects and steric interactions [7] [9] [10]. The ethyl 6-methyl-2-oxo-4-phenyl derivative exhibits a dihedral angle of 86.5(1)° between the pyrimidine and benzene rings [9], indicating minimal π-conjugation between aromatic systems.
The furan derivative demonstrates a dihedral angle of 85.94(7)° between the furan ring and the pyrimidine mean plane [10], suggesting that heteroaromatic substitution does not significantly alter preferred conformational arrangements. The near-perpendicular orientation minimizes steric interactions while maintaining optimal crystal packing efficiency.
| Compound | Space Group | Ring Conformation | Dihedral Angle | Crystal System |
|---|---|---|---|---|
| Phenyl derivative | Not specified | Screw-boat | 86.5(1)° | Not specified |
| 4-Bromophenyl | P2₁/c | Boat | Not specified | Monoclinic |
| Furan derivative | P-1 | Screw-boat | 85.94(7)° | Triclinic |
| 3,4,5-Trimethoxyphenyl | Not specified | Flattened boat | 75.25(6)° | Not specified |
Intermolecular Hydrogen Bonding Patterns
The hydrogen bonding networks in ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives demonstrate consistent patterns across different aromatic substituents, primarily involving nitrogen-hydrogen⋯oxygen interactions [7] [8] [12] [11]. These interactions serve as the primary structure-directing forces in crystal assembly and contribute significantly to crystal stability.
Primary hydrogen bonding motifs involve the formation of centrosymmetric dimers through pairs of nitrogen-hydrogen⋯oxygen hydrogen bonds [8] [12] [11]. The ethyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate forms intermolecular hydrogen bonds with an R₂²(8) ring motif, generating zigzag chains extending in the [13] direction [8]. The graph set notation R₂²(8) indicates a ring formed by two donor and two acceptor molecules with eight atoms in the hydrogen bonding cycle.
The ethyl 4-(furan-2-yl) derivative exhibits inversion dimers linked by pairs of nitrogen-hydrogen⋯oxygen hydrogen bonds, also forming R₂²(8) ring motifs [10]. These dimers connect through additional nitrogen-hydrogen⋯oxygen and carbon-hydrogen⋯oxygen hydrogen bonds, creating chains propagating along the a-axis direction [10].
Secondary hydrogen bonding interactions involve weaker carbon-hydrogen⋯oxygen contacts that provide additional crystal stabilization [9] [11]. The ethyl 6-methyl-2-oxo-4-phenyl derivative displays both strong nitrogen-hydrogen⋯oxygen and weak carbon-hydrogen⋯oxygen intermolecular hydrogen bonds [9]. An intramolecular carbon-hydrogen⋯oxygen hydrogen bond also contributes to molecular conformation stabilization.
Three-dimensional Network Formation
The extended hydrogen bonding networks create three-dimensional supramolecular architectures through combination of primary and secondary interactions [11] [12]. The ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl) derivative forms inversion dimers with R₂²(8) ring motifs that link through nitrogen-hydrogen⋯oxygen and weak carbon-hydrogen⋯oxygen hydrogen bonds [11]. Additional π–π ring interactions with centroid-centroid distances of 3.7965(10) Å contribute to the overall three-dimensional structure.
Graph Set Analysis
The graph set analysis provides systematic description of hydrogen bonding patterns using standardized notation [14]. The R₂²(8) motif represents the most common pattern observed across ethyl 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives [8] [12] [11]. This motif indicates optimal hydrogen bonding geometry for amide-type nitrogen-hydrogen donors and carbonyl oxygen acceptors.
Alternative hydrogen bonding patterns include discrete synthons and chain formations depending on crystal packing efficiency and aromatic substituent steric requirements [12]. The ethyl 1,6-dimethyl-2-oxo-4-(quinolin-4-yl) derivative demonstrates centrosymmetric dimers stabilized by intermolecular nitrogen-hydrogen⋯oxygen hydrogen bonds, with additional carbon-hydrogen⋯π interactions contributing to three-dimensional network formation [12].
Hydrogen Bond Energetics
Theoretical calculations suggest that nitrogen-hydrogen⋯oxygen hydrogen bonds in pyrimidinone systems contribute approximately 19% of total stabilization energy in crystal structures [15]. The average energy of these interactions measures approximately -21.64 kcal mol⁻¹, with nitrogen-hydrogen⋯oxygen contacts averaging -16.55 kcal mol⁻¹ and carbon-hydrogen⋯oxygen interactions averaging -6.48 kcal mol⁻¹ [15].
| Hydrogen Bond Type | Graph Set Motif | Energy (kcal mol⁻¹) | Structural Role |
|---|---|---|---|
| N—H⋯O (primary) | R₂²(8) | -16.55 | Dimer formation |
| C—H⋯O (secondary) | Various | -6.48 | Network extension |
| N—H⋯O (chain) | C(n) | Variable | Chain propagation |
| π–π stacking | Not applicable | Variable | Additional stabilization |